molecular formula C14H28O2 B3278562 7-Tetradecene-1,14-diol CAS No. 679810-05-0

7-Tetradecene-1,14-diol

Cat. No.: B3278562
CAS No.: 679810-05-0
M. Wt: 228.37 g/mol
InChI Key: LEMOKECUXXSOPU-OWOJBTEDSA-N
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Description

7-Tetradecene-1,14-diol is an organic compound that belongs to the class of fatty alcohols It is characterized by a long hydrocarbon chain with a double bond and two hydroxyl groups positioned at the first and fourteenth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Tetradecene-1,14-diol typically involves the reduction of corresponding alkenes or alkynes. One common method is the catalytic hydrogenation of 7-Tetradecene, where the double bond is reduced in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1,13-Tetradecadiene followed by hydrogenation. This process involves the addition of a formyl group to the double bond, followed by reduction to yield the diol. The reaction conditions include the use of a rhodium-based catalyst and high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions: 7-Tetradecene-1,14-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form saturated alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in the presence of pyridine for halogenation.

Major Products Formed:

    Oxidation: 7-Tetradecene-1,14-dial or 7-Tetradecene-1,14-dioic acid.

    Reduction: 7-Tetradecanol.

    Substitution: 7-Tetradecene-1,14-dichloride.

Scientific Research Applications

7-Tetradecene-1,14-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biological systems, including its effects on cell membranes and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of skin conditions and as an antimicrobial agent.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 7-Tetradecene-1,14-diol involves its interaction with cellular membranes and proteins. The hydroxyl groups allow it to form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

    7-Tetradecene: A hydrocarbon with a similar chain length but lacking hydroxyl groups.

    7-Tetradecene-1,3-diyne-6,7-diol: A compound with additional triple bonds and hydroxyl groups at different positions.

Comparison: 7-Tetradecene-1,14-diol is unique due to the presence of hydroxyl groups at both ends of the molecule, which imparts distinct chemical and physical properties. Unlike 7-Tetradecene, it can participate in hydrogen bonding and has higher solubility in polar solvents. Compared to 7-Tetradecene-1,3-diyne-6,7-diol, it has fewer triple bonds, making it less reactive but more stable under various conditions.

Properties

IUPAC Name

(E)-tetradec-7-ene-1,14-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-2,15-16H,3-14H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMOKECUXXSOPU-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC=CCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCO)CC/C=C/CCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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